molecular formula C17H17NO4 B12930271 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one CAS No. 52911-52-1

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12930271
CAS No.: 52911-52-1
M. Wt: 299.32 g/mol
InChI Key: UUHHQGKHUGSYGV-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its three methoxy groups and a methyl group attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-trimethoxybenzene and 10-methylacridone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridine core.

    Methylation: The final step involves the methylation of the acridine core to introduce the methyl group at the 10th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and substituted acridines.

Scientific Research Applications

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its anticancer and antimalarial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Acriflavine: An antiseptic and antiprotozoal agent.

    9-Aminoacridine: Used as a mutagen in genetic research.

Uniqueness

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Biological Activity

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include alkylation and methoxylation processes. The structural features of this compound contribute significantly to its biological activity. The presence of methoxy groups enhances lipophilicity and may influence its interaction with biological targets.

Biological Activities

  • Anticancer Activity :
    • Acridine derivatives, including this compound, have shown promising anticancer properties. A study indicated that related compounds exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and CEM/ADR5000 (leukemia), with IC50 values ranging from 3.38 μM to 58.10 μM .
    • In vitro assays demonstrated that this compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antibacterial Activity :
    • The compound has also been tested for antibacterial properties against several strains including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated moderate activity with minimum inhibitory concentration (MIC) values reported at 125 μg/mL against certain strains .
    • The structure-activity relationship (SAR) analysis suggested that the presence of methoxy groups is crucial for enhancing antibacterial efficacy.
  • Enzyme Inhibition :
    • Research has highlighted the potential of acridine derivatives as inhibitors of various enzymes such as aromatase and glycosyltransferase. The compound was found to act as an inhibitor with significant potency .
    • Specific IC50 values for enzyme inhibition were reported, indicating that structural modifications could lead to enhanced inhibitory effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Acridines are known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound's ability to inhibit key enzymes involved in cancer progression and bacterial metabolism is a significant aspect of its pharmacological profile.
  • Induction of Apoptosis : Studies have shown that treatment with acridine derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the biological activity of acridine derivatives:

  • Cytotoxicity Study :
    • A recent study evaluated the cytotoxic effects of various acridine compounds on liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited promising anticancer activity with specific IC50 values noted for different cell lines .
  • Antibacterial Testing :
    • In another study focusing on antibacterial properties, this compound was tested against common pathogenic bacteria. The findings revealed its effectiveness against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Summary

The following table summarizes key biological activities and corresponding IC50/MIC values for this compound:

Biological ActivityTarget Cell Line / BacteriaIC50/MIC Value
AnticancerMDA-MB-2313.38 μM
AnticancerCEM/ADR500058.10 μM
AntibacterialStaphylococcus aureusMIC = 125 μg/mL
AntibacterialPseudomonas aeruginosaMIC = 250 μg/mL
Enzyme InhibitionAromataseIC50 = Not specified
Enzyme InhibitionGlycosyltransferaseIC50 = Not specified

Properties

CAS No.

52911-52-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

1,3,5-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C17H17NO4/c1-18-12-8-10(20-2)9-14(22-4)15(12)17(19)11-6-5-7-13(21-3)16(11)18/h5-9H,1-4H3

InChI Key

UUHHQGKHUGSYGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=CC=C3)OC

Origin of Product

United States

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